molecular formula C11H8Cl2N2O B2560273 2-Chloro-N-(6-chloroquinolin-5-yl)acetamide CAS No. 860719-53-5

2-Chloro-N-(6-chloroquinolin-5-yl)acetamide

Cat. No.: B2560273
CAS No.: 860719-53-5
M. Wt: 255.1
InChI Key: KCGXHLGKXAIJFW-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-chloroquinolin-5-yl)acetamide is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-chloroquinolin-5-yl)acetamide typically involves the reaction of 6-chloroquinoline-5-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-chloroquinolin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(6-chloroquinolin-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-chloroquinolin-5-yl)acetamide involves the inhibition of DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to the rapid death of bacterial cells. The compound also interacts with various molecular targets, including enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
  • 6-Chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
  • 2-Chloroquinoline-3-carbaldehyde

Uniqueness

2-Chloro-N-(6-chloroquinolin-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its dual chloro substitution enhances its antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-chloro-N-(6-chloroquinolin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-6-10(16)15-11-7-2-1-5-14-9(7)4-3-8(11)13/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGXHLGKXAIJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2NC(=O)CCl)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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